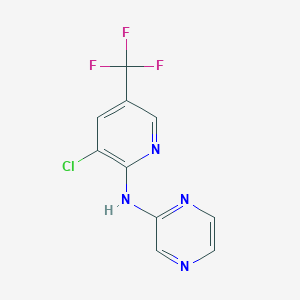![molecular formula C17H18O5 B2795392 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid CAS No. 304896-80-8](/img/structure/B2795392.png)
2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is a useful research compound. Its molecular formula is C17H18O5 and its molecular weight is 302.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has focused on synthesizing chromane derivatives, including efforts to understand their structural and conformational properties. For example, Ciolkowski et al. (2009) conducted a study on the synthesis and conformational study of chromane derivatives, providing insights into the molecular structures through IR, NMR spectroscopy, mass spectrometry, and X-ray analysis Ciolkowski, M., Małecka, M., Modranka, R., & Budzisz, E. (2009). Journal of Molecular Structure, 937, 139-145. Such studies are foundational for understanding the reactivity and potential applications of chromene-related compounds in various fields.
Chemical Properties and Applications
Halim and Ibrahim (2017) explored the synthesis, DFT calculations, electronic structure, and various physical properties of a new derivative of heteroannulated chromone. Their work highlights the utility of these compounds in understanding electronic and optical properties, which could have implications for materials science and sensor technologies Halim, S. A., & Ibrahim, M. (2017). Journal of Molecular Structure, 1130, 543-558.
Pharmacological Potential
The study of chromene derivatives extends into pharmacological research, with efforts to synthesize and evaluate the biological activities of these compounds. Čačić et al. (2009) synthesized thiazolidin-4-ones based on chromen-4-yl acetic acid, aiming to screen these compounds for antibacterial activity. This demonstrates the interest in chromene derivatives as potential leads for drug discovery Čačić, M., Molnar, M., Balić, T., Draca, N., & Rajković, V. (2009). Molecules, 14(7), 2501-2513.
Material Science and Catalysis
In material science and catalysis, chromene derivatives have been studied for their potential in catalytic processes and material applications. Iwahama et al. (2000) investigated the oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by N-hydroxyphthalimide combined with a Co species, illustrating the role of similar compounds in facilitating chemical transformations Iwahama, T., Yoshino, Y., Keitoku, T., Sakaguchi, S., & Ishii, Y. (2000). The Journal of Organic Chemistry, 65(20), 6502-6507.
Mécanisme D'action
Target of Action
Biochemical Pathways
Compounds with similar structures have been shown to inhibit pde2, which plays a crucial role in signal transduction pathways .
Result of Action
Propriétés
IUPAC Name |
2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-9-14(21-10(2)16(18)19)8-7-12-11-5-3-4-6-13(11)17(20)22-15(9)12/h7-8,10H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGWUROEALRBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2795309.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795310.png)
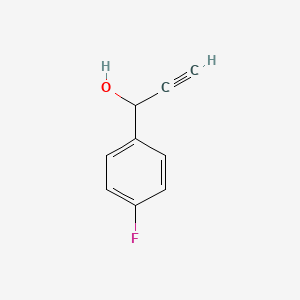
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2795312.png)

![1-(prop-2-yn-1-yl)-N-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)piperidine-2-carboxamide](/img/structure/B2795316.png)
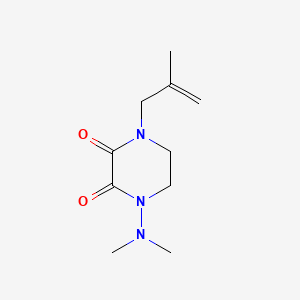
![N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2795319.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2795321.png)
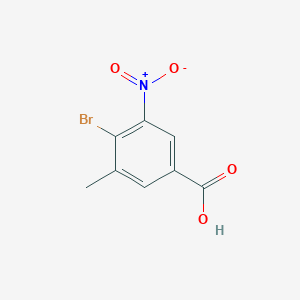
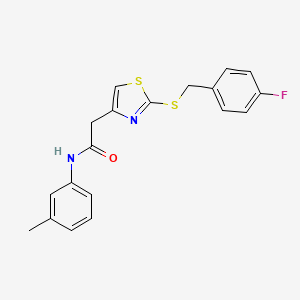
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2795325.png)

